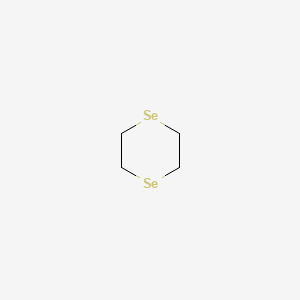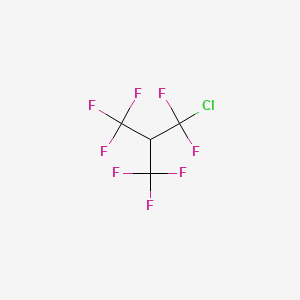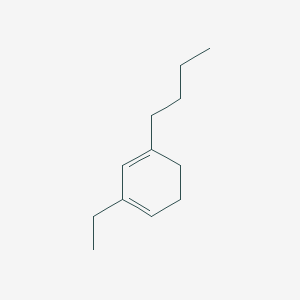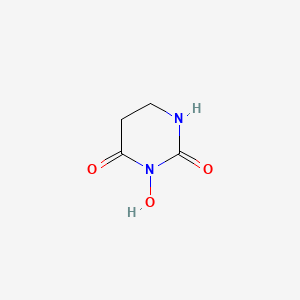
3-Hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. It is characterized by a pyrimidine ring with hydroxyl and keto functional groups at the 3 and 2,4 positions, respectively. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the reaction and improve the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopyrimidine derivatives.
Reduction: The keto groups at the 2 and 4 positions can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,4-Dioxopyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential enzyme inhibitory activities and interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxopyrimidine: Lacks the hydroxyl group at the 3-position.
Dihydropyrimidine: Lacks the keto groups at the 2 and 4 positions.
3-Hydroxy-2,4-dioxopyrimidine: Contains both hydroxyl and keto groups but differs in the position of the hydroxyl group.
Uniqueness
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
5461-53-0 |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
3-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-5-4(8)6(3)9/h9H,1-2H2,(H,5,8) |
Clave InChI |
SQDGDHQDFSINPB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)N(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


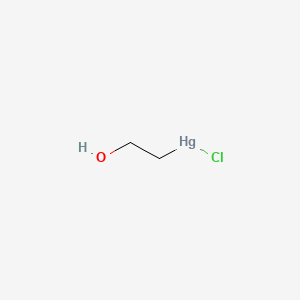
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
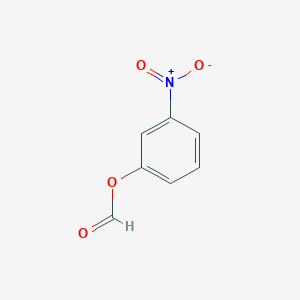

![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
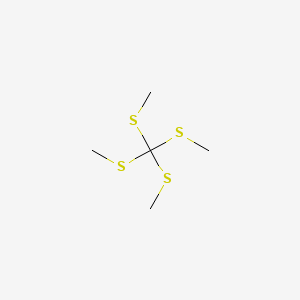
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
